molecular formula C10H10ClNOS B3276263 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one CAS No. 63754-99-4

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one

Cat. No.: B3276263
CAS No.: 63754-99-4
M. Wt: 227.71 g/mol
InChI Key: XXPURFRLHPZDCS-UHFFFAOYSA-N
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Description

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one typically involves the reaction of 2-mercaptoaniline with an appropriate acid chloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring. The specific steps are as follows:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-propylbenzo[d]thiazol-2(3H)-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propyl group can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially leading to different pharmacokinetic properties compared to its methyl and ethyl analogs .

Properties

IUPAC Name

6-chloro-3-propyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-2-5-12-8-4-3-7(11)6-9(8)14-10(12)13/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPURFRLHPZDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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